molecular formula C21H16N2O4 B12333049 (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide

(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide

Cat. No.: B12333049
M. Wt: 360.4 g/mol
InChI Key: KTQCULCVDPGCMR-ISLYRVAYSA-N
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Description

(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide is a complex organic compound that features a quinoline moiety linked to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Indene Synthesis: The indene structure can be prepared via cyclization reactions involving suitable precursors.

    Coupling Reaction: The quinoline and indene structures are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Final Modifications: Functional groups are introduced or modified to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and quinoline moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the indene structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline and indene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine.

    Indene Derivatives: Compounds with indene structures, such as indomethacin.

Uniqueness

The uniqueness of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide lies in its combined quinoline and indene structures, which confer distinct chemical and biological properties. This dual structure might offer advantages in terms of binding affinity, specificity, and versatility in various applications.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide

InChI

InChI=1S/C21H16N2O4/c1-23(2)21(27)12-7-8-13-14(9-12)20(26)17(19(13)25)18-16(24)10-11-5-3-4-6-15(11)22-18/h3-11,24H,1-2H3/b18-17+

InChI Key

KTQCULCVDPGCMR-ISLYRVAYSA-N

Isomeric SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=CC4C=CC=CC4=N3)O)/C2=O

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=CC4C=CC=CC4=N3)O)C2=O

Origin of Product

United States

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